3-(4-Methylphenyl)prop-2-ynoyl chloride
Description
3-(4-Methylphenyl)prop-2-ynoyl chloride is an acyl chloride derivative characterized by a terminal alkyne group conjugated to a carbonyl chloride and a 4-methylphenyl substituent. This structure confers high reactivity, particularly in nucleophilic acyl substitution reactions, making it valuable in organic synthesis for constructing amides, esters, or heterocycles. Its reactivity is driven by the electron-deficient carbonyl chloride and the electron-rich alkyne, enabling diverse applications in pharmaceutical and agrochemical intermediates .
Properties
CAS No. |
62849-00-7 |
|---|---|
Molecular Formula |
C10H7ClO |
Molecular Weight |
178.61 g/mol |
IUPAC Name |
3-(4-methylphenyl)prop-2-ynoyl chloride |
InChI |
InChI=1S/C10H7ClO/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-5H,1H3 |
InChI Key |
JZHBEHUWOPJTCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between 3-(4-Methylphenyl)prop-2-ynoyl chloride and related compounds:
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups: The methyl group on the phenyl ring in this compound enhances electron density, favoring electrophilic aromatic substitution. In contrast, chlorophenyl substituents (e.g., in CAS 1375473-45-2 ) withdraw electrons, reducing ring reactivity but increasing stability toward oxidation .
- Steric Considerations: The alkyne group in the target compound introduces linear geometry, minimizing steric hindrance compared to bulkier substituents like quinoline (CAS 1160264-93-6) .
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